6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)-
Description
Properties
IUPAC Name |
tert-butyl (8S)-8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h9,14H,4-8H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOLTEHTFKRZNV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159406 | |
| Record name | 1,1-Dimethylethyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101840-73-6 | |
| Record name | 1,1-Dimethylethyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1101840-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4S)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601159406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors followed by esterification
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the hydroxyl group can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines, depending on the specific conditions.
Substitution: Substitution reactions can result in the formation of different derivatives of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It is often used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions. Its unique structure makes it a valuable tool in the study of molecular interactions and biological processes.
Mechanism of Action
This compound is unique due to its spirocyclic structure and the presence of a hydroxyl group at the 4-position. Similar compounds include other spirocyclic compounds and derivatives of carboxylic acids. These compounds may have different functional groups or structural features, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) TERT-BUTYL 4-OXO-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLATE
- Key Difference : Replaces the 4-hydroxy group with a 4-oxo group .
- CAS Number : 955028-67-8 .
- Molecular Formula: C₁₁H₁₉NO₃ (vs. C₁₂H₂₁NO₃ for the target compound) .
- Impact :
(b) 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
Spiro Ring System Variations
(a) 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
- Key Difference : Spiro[3.3] system (vs. spiro[2.5] in the target compound).
- CAS Number : 1223573-41-8 .
- Molecular Formula: C₁₀H₁₇NO₃ .
- Altered torsional angles may affect binding to biological targets .
(b) 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid tert-butyl ester
Substituent and Saturation Variations
(a) Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate
Comparative Data Table
Research Findings and Implications
- Hydroxy vs. Oxo Groups : The 4-hydroxy group in the target compound enhances hydrogen-bonding interactions, critical for PROTACs targeting protein-protein interactions . In contrast, the 4-oxo analog is more suited for synthetic intermediates due to its reactivity .
- Spiro Ring Size : Smaller spiro systems (e.g., spiro[3.3]) improve bioavailability but may reduce target specificity. Larger systems (e.g., spiro[4.5]) offer tailored steric effects for enzyme inhibition .
- Oxygen Substitution : The 1-oxa analog’s polarity makes it advantageous in aqueous formulations but may limit blood-brain barrier penetration .
Biological Activity
6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)- is a spirocyclic compound with a unique bicyclic structure that incorporates a nitrogen atom. This compound's molecular formula is C12H21NO3, and it has garnered interest due to its potential biological activities and applications in pharmaceutical chemistry.
The compound features several functional groups, including a hydroxymethyl group and a carboxylate moiety. These groups contribute to the compound's reactivity and potential pharmacological properties. Its molecular weight is approximately 227.3 g/mol, indicating its moderate size for biological activity studies.
Biological Activity
Research on the specific biological activity of 6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester is limited; however, compounds with similar structures have shown various pharmacological effects. These include:
- Antimicrobial Activity : Similar spirocyclic compounds have been studied for their antibacterial properties against Gram-positive and Gram-negative bacteria. For example, hybrids derived from related structures exhibited potent activity against drug-resistant strains .
- Enzyme Inhibition : The compound may act as an inhibitor in enzyme mechanisms due to its structural characteristics that allow for interactions with active sites of enzymes.
- Potential Therapeutic Applications : The compound's unique structure makes it a candidate for further investigation in drug discovery, particularly in the development of inhibitors for viral infections such as hepatitis C .
Case Studies
While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:
- Antibacterial Studies : Research on oxazolidinone-fluoroquinolone hybrids demonstrated significant antibacterial activity and established a correlation between structural modifications and enhanced efficacy against resistant bacterial strains .
- Enzyme Interaction Studies : Compounds similar to 6-Azaspiro[2.5]octane derivatives have been utilized in studies investigating enzyme mechanisms, suggesting that this compound could serve as a valuable tool in understanding protein interactions in biological systems.
Comparative Analysis
To better understand the biological potential of 6-Azaspiro[2.5]octane-6-carboxylic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | Contains an oxygen atom | May exhibit different reactivity due to oxygen |
| Tert-butyl 4-oxo-6-azaspiro[2.5]octane | Contains a ketone functional group | Potentially different biological activity |
| (S)-tert-butyl 5-formyl-6-azaspiro[2.5]octane | Features an aldehyde group | Different reactivity profile compared to hydroxymethyl |
This table illustrates how slight modifications in structure can lead to significant differences in biological properties and potential applications.
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Hazard Identification : Classified under acute oral toxicity (Category 4, H302) . Use PPE (gloves, chemical-resistant lab coat, goggles) to avoid skin/eye contact.
- Exposure Control : Ensure local exhaust ventilation to minimize aerosol/dust formation. Avoid inhalation; use respirators if ventilation is insufficient .
- Emergency Measures : For skin contact, wash with soap/water for 15+ minutes. For eye exposure, irrigate with saline solution immediately. Store away from incompatible materials (e.g., strong oxidizers) .
Basic: What spectroscopic methods are optimal for characterizing its stereochemical configuration?
Answer:
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
- NMR : Employ - COSY and NOESY to confirm spatial proximity of protons in the spirocyclic and ester groups. NMR can verify tert-butyl ester carbonyl resonance (~165–170 ppm) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for the (4S)-stereocenter .
Basic: How can synthetic routes be optimized for high-yield production of the tert-butyl ester group?
Answer:
- Esterification : React 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylic acid with tert-butyl chloroformate in dichloromethane, using DMAP as a catalyst (yield >85%).
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester. Monitor reaction completion via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
Advanced: How can computational methods predict its reactivity in nucleophilic substitution reactions?
Answer:
- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to map transition states for nucleophilic attack on the spirocyclic nitrogen. Calculate activation energies to predict regioselectivity.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using tools like GROMACS. Validate with experimental kinetic data .
Advanced: What strategies resolve contradictions in reported biological activity data for analogs of this compound?
Answer:
- Meta-Analysis : Aggregate data from PubChem and independent studies. Apply statistical models (e.g., ANOVA) to identify outliers caused by assay variability.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorine vs. hydroxyl groups) using docking simulations (AutoDock Vina) to clarify target interactions .
Advanced: How can reaction engineering principles improve scalability of its synthesis?
Answer:
- Microreactor Systems : Enhance mixing efficiency for exothermic steps (e.g., esterification) using continuous-flow reactors.
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation. Optimize residence time and temperature gradients .
Basic: What chromatographic techniques are suitable for purity analysis?
Answer:
- Reverse-Phase HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of water/acetonitrile (0.1% TFA). Detect at 210 nm; retention time ~12 minutes.
- GC-MS : Confirm absence of volatile impurities (e.g., residual tert-butanol) with a DB-5MS column (30 m × 0.25 mm) .
Advanced: How does the spirocyclic structure influence its metabolic stability in pharmacokinetic studies?
Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Compare half-life to non-spirocyclic analogs.
- Cytochrome P450 Inhibition : Screen using fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
Advanced: What role do steric and electronic effects play in its catalytic hydrogenation?
Answer:
- Steric Effects : The tert-butyl ester creates steric hindrance, slowing hydrogenation of the spirocyclic amine. Use bulky catalysts (e.g., Pd/C with triethylamine) to mitigate side reactions.
- Electronic Effects : Electron-withdrawing groups (e.g., hydroxyl) increase electrophilicity of the azaspiro ring, requiring lower H pressure (1–2 atm) .
Basic: How to design stability studies under varying pH and temperature conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
